molecular formula C12H12N2OS2 B13194448 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene

8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene

Cat. No.: B13194448
M. Wt: 264.4 g/mol
InChI Key: BAGIVGWNCITZHB-UHFFFAOYSA-N
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Description

8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7300,2,6]dodeca-1,3,6,8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure This compound contains multiple functional groups, including an aminoethoxy group, a methyl group, and two sulfur atoms within its tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene typically involves multi-step organic reactions. One common approach is to start with a suitable tricyclic precursor, which is then functionalized through a series of reactions. These reactions may include:

    Nucleophilic substitution: Introduction of the aminoethoxy group through nucleophilic substitution reactions.

    Oxidation and reduction: Adjusting the oxidation state of sulfur atoms within the tricyclic structure.

    Cyclization: Formation of the tricyclic framework through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing purification techniques such as chromatography to isolate the desired product.

    Optimization: Scaling up the reaction conditions to ensure consistent yield and quality.

Chemical Reactions Analysis

Types of Reactions

8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atoms.

    Substitution: The aminoethoxy group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfur-containing compounds.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene involves its interaction with specific molecular targets. These interactions may include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Altering cellular processes: Affecting cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7300,2,6]dodeca-1,3,6,8,10-pentaene is unique due to its specific combination of functional groups and tricyclic structure

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethanamine

InChI

InChI=1S/C12H12N2OS2/c1-7-14-11-10(17-7)6-9(15-4-3-13)8-2-5-16-12(8)11/h2,5-6H,3-4,13H2,1H3

InChI Key

BAGIVGWNCITZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCCN

Origin of Product

United States

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